4-Methoxypyridine-2-carbonitrile
Overview
Description
4-Methoxypyridine-2-carbonitrile is a chemical compound used as a building block for the synthesis of some biologically active compounds . It is used for the preparation of a new series of benzoylated N-ylides as protein farnesyltransferase inhibitors .
Synthesis Analysis
A series of 2-methoxypyridine-3-carbonitrile bearing aryl substituents were successfully synthesized in good yields by the condensation of chalcones with malononitrile in basic medium . The condensation process, in most cases, offers a route to a variety of methoxypyridine derivatives as side products in poor yields .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N -oxide .Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H6N2O and a molecular weight of 134.14 . It has a melting point of 118-121°C, a boiling point of 258°C, and a density of 1.16 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Microbiological Activity : 4-Methoxypyridine-2-carbonitrile derivatives, specifically 2-mercapto-4-methoxypyridine-3-carbonitrile, have been synthesized and show notable bacteriostatic or tuberculostatic activity (Miszke et al., 2008).
- Cytotoxic Activity in Cancer Treatment : Derivatives of 2-methoxypyridine-3-carbonitrile have been studied for their cytotoxicity against various cancer cell lines, including liver, prostate, and breast cancer, with some compounds showing promising antiproliferative effects (Al‐Refai et al., 2019).
Chemical Synthesis and Characterization
- Synthesis and Spectroscopic Analysis : 2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been synthesized, with its structure analyzed using X-ray and various spectroscopic methods (Jukić et al., 2010).
- Synthesis Methods : Different methods for synthesizing 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile and other 2-methoxypyridine-3-carbonitriles have been explored, providing insights into reaction mechanisms and outcomes (Victory et al., 1989; Victory et al., 1993).
Applications in Corrosion Inhibition
- Corrosion Inhibition : Derivatives of methoxypyridine, including those related to this compound, have been studied as corrosion inhibitors for various metals in acidic conditions, demonstrating significant inhibition efficiencies (Yadav et al., 2016; Dandia et al., 2013).
Other Applications
- Synthesis of Lycopodium Alkaloids : Methoxypyridines, closely related to this compound, have been used in the synthesis of complex natural products like Lycopodium alkaloids (Bisai & Sarpong, 2010).
Safety and Hazards
4-Methoxypyridine-2-carbonitrile is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear suitable personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper is “The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6- (2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles” which discusses the synthesis of a series of 2-methoxypyridine-3-carbonitrile bearing aryl substituents .
properties
IUPAC Name |
4-methoxypyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGGPHUKKQTXAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540097 | |
Record name | 4-Methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36057-44-0 | |
Record name | 4-Methoxypyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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